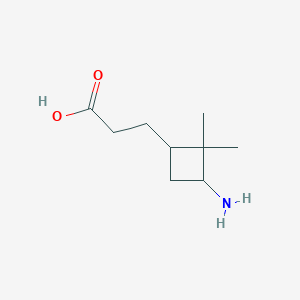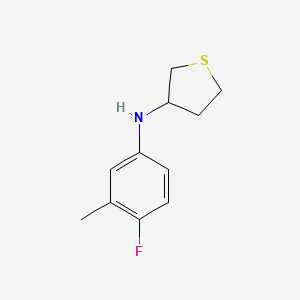![molecular formula C11H17F3N2O B13232537 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13232537.png)
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1,4-Diazaspiro[55]undecan-1-yl}-2,2,2-trifluoroethan-1-one is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure imparts rigidity and conformational stability, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one typically involves multi-step processes. One common method includes the use of olefin metathesis reactions facilitated by Grubbs catalysts . Another approach involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the synthetic routes suggests that large-scale production would require optimization of reaction conditions and the use of efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to target proteins, enhancing its biological activity. The compound’s effects are mediated through pathways involving these molecular interactions, although detailed studies are still ongoing .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Known for its potent and selective inhibition of METTL3.
1,9-Diazaspiro[5.5]undecane: Exhibits biological activity in treating various disorders.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecane: Used in the synthesis of biologically active compounds.
Uniqueness
1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications. The spirocyclic structure also contributes to its stability and specificity in biological interactions .
Properties
Molecular Formula |
C11H17F3N2O |
|---|---|
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-(1,4-diazaspiro[5.5]undecan-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9(17)16-7-6-15-8-10(16)4-2-1-3-5-10/h15H,1-8H2 |
InChI Key |
UDLHMYIYXQOIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCCN2C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13232459.png)
![2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13232463.png)
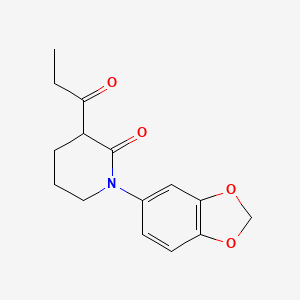
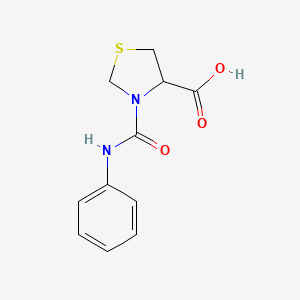
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine](/img/structure/B13232489.png)
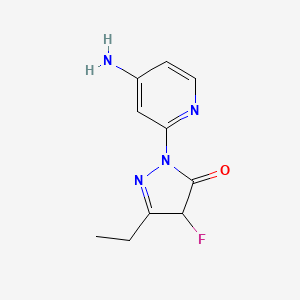
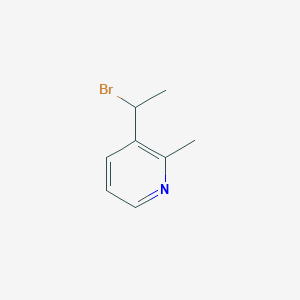

![3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232508.png)
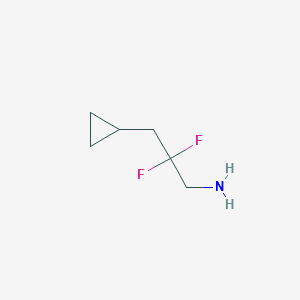
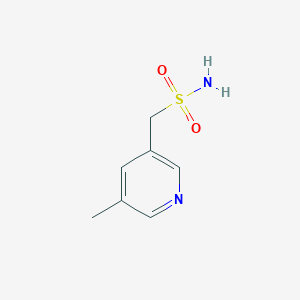
![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate](/img/structure/B13232521.png)
